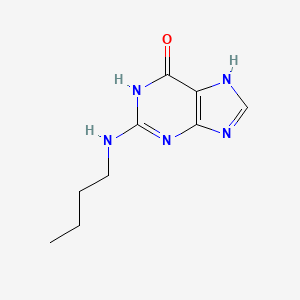![molecular formula C17H20N4S2 B6602663 N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine CAS No. 924122-31-6](/img/structure/B6602663.png)
N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine is a complex organic compound that belongs to the class of thiadiazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine involves multiple steps, including the formation of the thiadiazine ring and the introduction of the cyclopropyl and thiophene groups. One common method involves the condensation of a thiophene derivative with a pyrrole derivative, followed by cyclization to form the thiadiazine ring. The reaction conditions typically include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiadiazine ring to a more saturated form, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles/nucleophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene or pyrrole rings .
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiadiazine derivatives, such as:
- N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl]-6H-1,3,4-thiadiazin-2-amine
- 2,5-dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolecarboxamide
Uniqueness
What sets this compound apart is its unique combination of functional groups and rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Propriétés
IUPAC Name |
N-cyclopropyl-5-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-3,6-dihydro-1,3,4-thiadiazin-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S2/c1-11-8-15(12(2)21(11)9-14-4-3-7-22-14)16-10-23-17(20-19-16)18-13-5-6-13/h3-4,7-8,13H,5-6,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZYXXMBCBSQAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CS2)C)C3=NNC(=NC4CC4)SC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B6602585.png)

![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B6602601.png)


![2-{[(2-methoxyethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6602619.png)
![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)




